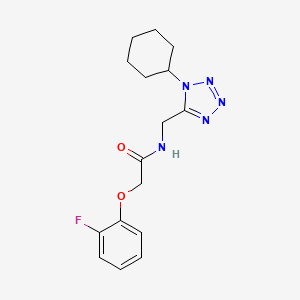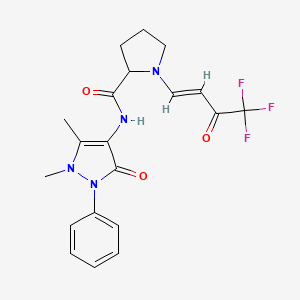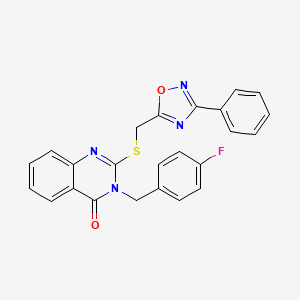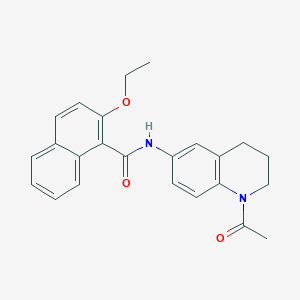![molecular formula C18H24N2O4S2 B2931131 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 941872-45-3](/img/structure/B2931131.png)
4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as EMTS, and it has been synthesized using various methods. EMTS has shown promising results in various studies, and it has been found to have a mechanism of action that makes it a potential candidate for further research.
Mechanism of Action
The mechanism of action of EMTS is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. EMTS has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
EMTS has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. EMTS has also been shown to reduce the levels of oxidative stress markers in various tissues. In addition, EMTS has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
EMTS has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under various conditions. EMTS has also been shown to have low toxicity in animal models. However, one of the limitations of using EMTS in lab experiments is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on EMTS. One potential area of research is the development of EMTS analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of EMTS in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of EMTS and to determine its potential therapeutic applications in various disease states.
Conclusion:
In conclusion, 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, also known as EMTS, is a chemical compound that has shown promising results in various scientific studies. EMTS has potential applications in the treatment of various diseases, including inflammatory and neurological disorders. Further research is needed to fully understand the mechanism of action of EMTS and to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of EMTS has been reported in various studies. One of the most commonly used methods for synthesizing EMTS is the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethanamine in the presence of a base. The reaction yields EMTS as a white solid in good yield. Other methods for synthesizing EMTS have also been reported, including the use of different reagents and solvents.
Scientific Research Applications
EMTS has been extensively studied for its potential use as a therapeutic agent. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. EMTS has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, EMTS has been shown to have antimicrobial activity against various microorganisms.
properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-2-24-15-5-7-16(8-6-15)26(21,22)19-14-17(18-4-3-13-25-18)20-9-11-23-12-10-20/h3-8,13,17,19H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDBKXNVDASDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)
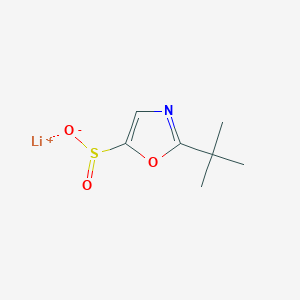
![2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2931058.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)

![2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2931065.png)
